molecular formula C25H33IN4O3 B14205758 D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-80-6

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide

Cat. No.: B14205758
CAS No.: 824406-80-6
M. Wt: 564.5 g/mol
InChI Key: WAXLFWSBTWUJNY-YHYVQYDKSA-N
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Description

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic compound with a complex structure It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the following steps:

    Peptide Bond Formation: The initial step involves the formation of peptide bonds between D-leucine, D-alanine, and L-phenylalanine. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Iodination: The iodophenyl group is introduced through an iodination reaction. This can be done using reagents like iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Coupling: The iodophenyl group is then coupled to the phenylalaninamide moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers for efficiency and consistency. The iodination and coupling steps would be optimized for scalability, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. This can be achieved using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxides, while reduction could produce deiodinated or reduced peptide derivatives.

Scientific Research Applications

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and for investigating iodination reactions.

    Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.

    Industry: It may be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, influencing their activity. The peptide backbone allows for interactions with other biomolecules, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
  • D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide

Uniqueness

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the position of the iodine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its 3-iodo and 4-iodo counterparts.

Properties

CAS No.

824406-80-6

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22+/m1/s1

InChI Key

WAXLFWSBTWUJNY-YHYVQYDKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N

Origin of Product

United States

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